molecular formula C12H7FN2O B8383562 8-fluoro-5H-benzo[c][1,8]naphthyridin-6-one

8-fluoro-5H-benzo[c][1,8]naphthyridin-6-one

Cat. No.: B8383562
M. Wt: 214.19 g/mol
InChI Key: CIGFLWVRQFQAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-5H-benzo[c][1,8]naphthyridin-6-one is a useful research compound. Its molecular formula is C12H7FN2O and its molecular weight is 214.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7FN2O

Molecular Weight

214.19 g/mol

IUPAC Name

8-fluoro-5H-benzo[c][1,8]naphthyridin-6-one

InChI

InChI=1S/C12H7FN2O/c13-7-3-4-8-9-2-1-5-14-11(9)15-12(16)10(8)6-7/h1-6H,(H,14,15,16)

InChI Key

CIGFLWVRQFQAKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)C3=C2C=CC(=C3)F)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-3-bromopyridine (87 mg, 0.50 mmol), 5-fluoro-2-methoxycarbonylphenylboronic acid (149 mg, 0.75 mmol), palladium(II) acetate (5 mg, 0.02 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (16 mg, 0.04 mmol), and potassium carbonate (207 mg, 1.50 mmol) were dissolved in dioxane/H2O (1.65 mL, 10/1, v/v), and stirred overnight at 100° C. The reaction mixture was concentrated, suspended in EtOAc/H2O, and filtered. The precipitate was washed with EtOAc/H2O, and dried under vacuum to provide 3 (35 mg, 33% yield) as a solid. LC-MS (M+H=215, obsd.=215). 1H NMR (400 MHz, d6-DMSO): δ 12.12 (s, 1H), 8.84 (d, 1H), 8.53 (d, 1H), 8.43 (d, 1H), 8.38 (dd, 1H), 7.53 (t, 1H), 7.33 (dd, 1H).
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Name
Yield
33%

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